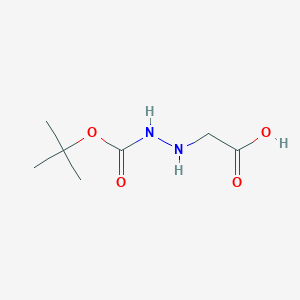

N-(tert-Butoxycarbonylamino)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tuberostemonine is a natural alkaloid compound found in the roots of the Stemona tuberosa plant, which belongs to the Stemonaceae family . This compound has been traditionally used in Chinese medicine for its antitussive (cough suppressant) and insecticidal properties . Tuberostemonine is characterized by its unique pyrroloazepine core structure, which is linked with two butyrolactone rings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The extraction and purification of tuberostemonine from Stemonae Radix involve a solid-phase extraction (SPE) method combined with high-performance liquid chromatography (HPLC) . The process includes the following steps:

Extraction: The air-dried roots of Stemona tuberosa are ground into powder and extracted with 95% ethanol.

Acidification and Partitioning: The crude extract is acidified with dilute hydrochloric acid to pH 1-2 and partitioned between dichloromethane and water.

Basification and Extraction: The aqueous part is basified with aqueous ammonia to pH 9-10 and extracted with dichloromethane to afford crude alkaloids.

Analyse Des Réactions Chimiques

Types of Reactions

Tuberostemonine undergoes various chemical reactions, including:

Reduction: In the presence of excess platinum dioxide, tuberostemonine gives a dihydro derivative.

Substitution: The base is not hydrolyzed by acids but can form derivatives such as hydrobromide, perchlorate, methiodide, and methochloride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, silver oxide.

Reducing Agents: Platinum dioxide.

Acids and Bases: Hydrochloric acid, ammonia.

Major Products

Oxidation Products: C17 compound, neutral substance C22H29O4N.

Reduction Products: Dihydro derivative.

Applications De Recherche Scientifique

Tuberostemonine has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound for studying the structure and reactivity of alkaloids.

Biology: Investigated for its insecticidal properties and its role in inhibiting acetylcholinesterase.

Medicine: Studied for its antitussive, anti-inflammatory, and antitumor activities.

Industry: Potential use as a commercial agent in agriculture and medicine due to its versatile bioactivities.

Mécanisme D'action

Tuberostemonine exerts its effects through various molecular targets and pathways:

Antitussive Activity: Inhibits the cough reflex by acting on the central nervous system.

Insecticidal Activity: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of insects.

Anti-inflammatory Activity: Inhibits the expression of inflammatory mediators.

Antitumor Activity: Reverses permeability glycoprotein-mediated multidrug resistance in cancer cells.

Comparaison Avec Des Composés Similaires

Tuberostemonine is part of a group of alkaloids found in the Stemona genus. Similar compounds include:

Neotuberostemonine: Another alkaloid from Stemona tuberosa with similar antitussive and insecticidal properties.

Epoxy-tuberostemonol: A derivative of tuberostemonine with unique structural features.

Croomine: Found in both Stemona and Croomia genera, known for its insecticidal activity.

Tuberostemonine is unique due to its specific pyrroloazepine core structure and its versatile bioactivities, making it a promising lead structure for further development in various fields .

Propriétés

Numéro CAS |

115262-99-2 |

|---|---|

Formule moléculaire |

C7H14N2O4 |

Poids moléculaire |

190.2 g/mol |

Nom IUPAC |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |

InChI |

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |

Clé InChI |

GJYLMTIEJPIZOA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NNCC(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NNCC(=O)O |

Synonymes |

Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)